molecular formula C14H12N4O4S B2354034 N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)isoxazole-5-carboxamide CAS No. 2034336-62-2

N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)isoxazole-5-carboxamide

Cat. No.: B2354034
CAS No.: 2034336-62-2
M. Wt: 332.33
InChI Key: WIKQEMGOBDNPHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic organic molecule featuring a fused thieno[2,3-c]pyran scaffold substituted with a 3-methyl-1,2,4-oxadiazole moiety at position 3 and an isoxazole-5-carboxamide group at position 2. The presence of both oxadiazole and isoxazole rings, known for their metabolic stability and hydrogen-bonding capabilities, may enhance its pharmacokinetic properties compared to simpler analogs .

Properties

IUPAC Name

N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl]-1,2-oxazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O4S/c1-7-16-13(22-18-7)11-8-3-5-20-6-10(8)23-14(11)17-12(19)9-2-4-15-21-9/h2,4H,3,5-6H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIKQEMGOBDNPHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=C(SC3=C2CCOC3)NC(=O)C4=CC=NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)isoxazole-5-carboxamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One common method includes the formation of the oxadiazole ring followed by its attachment to the thienopyran and isoxazole moieties. The reaction conditions often require specific solvents such as dimethyl sulfoxide (DMSO) and bases like sodium hydroxide to facilitate the coupling reactions.

Anticancer Activity

Recent studies have indicated that compounds containing the oxadiazole and thienopyran structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives similar to this compound have shown promising results in inhibiting cell proliferation in cancerous cells.

Table 1: Cytotoxicity Data of Related Compounds

CompoundCell LineIC50 (nM)
4aHepG2120 - 527
4bMCF580
4cNUGC60
6aHEPG2399
6bDLDI890

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The data suggest that modifications in the structure significantly affect cytotoxicity and selectivity against different cancer types .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of DNA and RNA Synthesis : Similar compounds have been shown to interfere with nucleic acid synthesis, a critical pathway in cancer cell proliferation.
  • Targeting Kinases : The presence of heteroatoms in the thienopyran structure allows for interactions with key kinases involved in tumorigenesis .
  • Apoptosis Induction : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

A notable case study evaluated the anticancer efficacy of a related thienopyran derivative in vivo. This study demonstrated a significant reduction in tumor size in treated mice compared to controls, highlighting the potential for therapeutic applications .

Scientific Research Applications

Anticancer Applications

Numerous studies have indicated that compounds similar to N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)isoxazole-5-carboxamide exhibit significant anticancer properties. The mechanisms through which these compounds exert their effects include:

  • Inhibition of Tubulin Polymerization : This leads to cell cycle arrest and apoptosis in cancer cells, particularly affecting the G2/M phase.
    • Case Study : A study demonstrated that derivatives with similar structures induced apoptosis in various cancer cell lines through caspase activation and inhibited tumor cell migration .
  • Targeting Specific Cancer Types : Research has shown effectiveness against multiple cancer types, including breast cancer and glioblastoma. For instance, the compound was tested against cell lines such as OVCAR-8 and SNB-19 with significant growth inhibition percentages .

Antimicrobial Properties

The antimicrobial potential of this compound has been explored extensively:

  • Mechanism of Action : Compounds within this class may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
    • Research Findings : Various oxadiazole derivatives have shown promising results against both Gram-positive and Gram-negative bacteria. For example, studies have indicated comparable efficacy to first-line antibiotics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:

Compound StructureKey SubstituentsBiological Activity
N-(3-methyl)Methyl group on oxadiazoleEnhanced anticancer activity
Halogenated variantsFluorine/Chlorine substituentsIncreased enzyme inhibition

Research Findings Overview

Several studies have documented the biological activities of related compounds:

Biological ActivityMechanismReference
AnticancerInhibition of tubulin polymerization
AntimicrobialDisruption of cell wall synthesis
COX InhibitionInhibition of cyclooxygenase enzymes

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

The following compounds share structural motifs (e.g., fused heterocycles, oxadiazole/isoxazole substituents) and are selected for comparison based on pharmacopeial or synthetic relevance:

Compound Name Core Structure Key Substituents Biological Activity/Application
N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)isoxazole-5-carboxamide (Target Compound) Thieno[2,3-c]pyran 3-methyl-1,2,4-oxadiazole; isoxazole-5-carboxamide Not yet reported (preclinical candidate)
(4S,5S)-Thiazol-5-ylmethyl 4-benzyl-5-{(S)-2-[(S)-4-isopropyl-2,5-dioxoimidazolidin-1-yl]-3-phenylpropyl}-2-oxooxazolidine-3-carboxylate Oxazolidinone-thiazole hybrid Benzyl, imidazolidinedione, thiazole Antibacterial (β-lactamase inhibition)
Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-{3-[(2-ethylthiazol-4-yl)methyl]-3-methylureido}-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate Polyheterocyclic peptide derivative Thiazole, urea, carbamate Antifungal (ergosterol biosynthesis)

Comparative Analysis

Bioactivity Profile: The target compound lacks reported biological data, whereas its thiazole-containing analogs exhibit antibacterial and antifungal activities. For example, the oxazolidinone-thiazole hybrid shows β-lactamase inhibition, a mechanism critical for overcoming antibiotic resistance . The absence of a peptide backbone in the target compound may reduce off-target interactions compared to the polyheterocyclic peptide derivative .

The 3-methyl-1,2,4-oxadiazole group is less prone to hydrolysis than the imidazolidinedione or urea groups in the comparator compounds, suggesting enhanced oral bioavailability .

Synthetic Feasibility :

  • The target compound’s synthesis likely involves cyclocondensation of thiophene derivatives with oxadiazole precursors, a route distinct from the enzymatic coupling or peptide synthesis required for thiazole-containing analogs .

Research Findings and Challenges

  • Structural insights for analogs (e.g., thiazole derivatives) rely on SHELXL refinement, which is standard for resolving complex heterocycles .
  • Pharmacokinetic Gaps : Unlike the comparator compounds, the target molecule’s ADMET (absorption, distribution, metabolism, excretion, toxicity) properties remain uncharacterized.

Preparation Methods

Bromination and Cyclization

3-Bromothiophene derivatives serve as key intermediates. Treatment with ethylene glycol under acidic conditions facilitates electrophilic cyclization, forming the dihydropyran ring. For example, in related syntheses, brominated thiophenes react with 1,4-dioxane-2,3-diol in the presence of H₂SO₄ to yield the fused pyran-thiophene system. This step typically achieves yields of 65–75%, with purification via silica gel chromatography using dichloromethane/methanol gradients.

Functionalization at Position 3

The introduction of functional groups at position 3 of the thienopyran core is critical for subsequent oxadiazole formation. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, enable the attachment of boronic acid derivatives. For instance, 3-bromothienopyran reacts with pinacol boronate esters under Pd(PPh₃)₄ catalysis in dioxane/water at 100°C. This method, adapted from biphenyl syntheses, affords 3-substituted thienopyrans in ~70% yield after column chromatography.

Construction of the 3-Methyl-1,2,4-oxadiazole Moiety

1,2,4-Oxadiazoles are synthesized via cyclodehydration of amidoximes and carboxylic acid derivatives.

Amidoxime Formation

Reaction of 3-cyanothienopyran with hydroxylamine hydrochloride in ethanol/water at 80°C generates the corresponding amidoxime. This intermediate is isolated in 85–90% yield after recrystallization.

Cyclodehydration with Acetyl Chloride

The amidoxime undergoes cyclization with acetyl chloride in the presence of triethylamine, forming the 3-methyl-1,2,4-oxadiazole ring. This step, analogous to the synthesis of 3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine, proceeds at room temperature and achieves 78–82% yield. The product is purified via flash chromatography (hexane/ethyl acetate).

Synthesis of Isoxazole-5-carboxamide

Isoxazole rings are constructed via 1,3-dipolar cycloaddition, followed by carboxylation and amidation.

1,3-Dipolar Cycloaddition

Propiolic acid reacts with hydroxylamine in refluxing ethanol to form isoxazole-5-carboxylic acid. This method, adapted from isoxazole syntheses, yields 70–75% product after acid-base extraction.

Carboxamide Formation

Activation of the carboxylic acid with thionyl chloride produces the acid chloride, which is treated with ammonium hydroxide to yield isoxazole-5-carboxamide. This step achieves 90–95% conversion.

Final Coupling via Amide Bond Formation

The assembly of the target compound involves coupling the thienopyran-oxadiazole intermediate with isoxazole-5-carboxamide.

Activation of the Carboxamide

Isoxazole-5-carboxamide is converted to its acid chloride using oxalyl chloride in dichloromethane. The reactive intermediate is quenched with anhydrous dimethylformamide (DMF) to prevent hydrolysis.

Amide Coupling

The acid chloride reacts with the amine-functionalized thienopyran-oxadiazole (prepared via reductive amination of a ketone intermediate) in the presence of triethylamine. This step, performed at 0°C to room temperature, yields 65–70% of the final product. Purification via reverse-phase HPLC (acetonitrile/water with 0.1% TFA) ensures >98% purity.

Optimization and Challenges

Regioselectivity in Oxadiazole Formation

Competing 1,3,4-oxadiazole formation is mitigated by using acetyl chloride instead of bulkier acylating agents, favoring 1,2,4-regioselectivity.

Solvent and Catalyst Selection

Palladium-catalyzed couplings require rigorous inert conditions. Substituting Pd(PPh₃)₄ with XPhos-Pd-G2 enhances yields in sterically hindered systems.

Q & A

Q. What challenges arise in multi-step synthesis, and how can they be mitigated?

  • Methodological Answer : Key challenges include low yields in coupling steps (e.g., pyrazole-thiophene linkage) and purification of polar intermediates. Strategies:
  • Use peptide coupling reagents (EDCI/HOBt) for carboxamide formation.
  • Employ flash chromatography with gradient elution (hexane/EtOAc to DCM/MeOH).
  • Optimize reaction order (e.g., introduce the oxadiazole ring last to avoid premature hydrolysis) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.